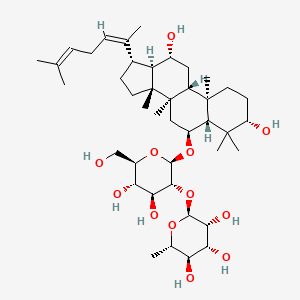
Methyl 2-(pyridin-2-yl)acetate HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(pyridin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acetate group, with a methyl ester and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(pyridin-2-yl)acetate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-pyridineacetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester, which is then converted to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of methyl 2-(pyridin-2-yl)acetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(pyridin-2-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(pyridin-4-yl)acetate: Similar in structure but with the pyridine ring attached at the 4-position.
Ethyl 2-(pyridin-3-yl)acetate: Contains an ethyl ester instead of a methyl ester and the pyridine ring attached at the 3-position.
2-(Pyridin-4-yl)acetic acid hydrochloride: Similar but lacks the ester group, existing as a carboxylic acid hydrochloride salt.
Uniqueness
Methyl 2-(pyridin-2-yl)acetate hydrochloride is unique due to its specific substitution pattern and the presence of both an ester and a hydrochloride salt. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
175533-26-3 |
|---|---|
Molecular Formula |
C19H26N4O6 |
Molecular Weight |
0 |
Synonyms |
Methyl 2-(pyridin-2-yl)acetate HCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181677.png)
![3-[3-(2-Bromo-4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1181678.png)
![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181683.png)
![N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181686.png)
![4-{3-[(4-Ethoxyphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B1181688.png)


